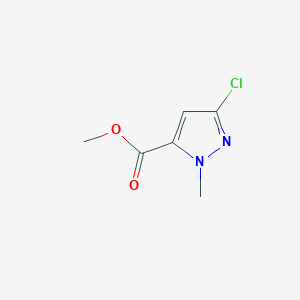

Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate involves the reaction of 3-chloro-1-methylpyrazole-5-amine with chlorosulfonic acid to form 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylic acid. This intermediate is then reacted with methanol to yield the target compound .

Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position undergoes substitution with nucleophiles under controlled conditions:

Key Findings :

-

Alkylation with dimethyl sulfate in diethylene glycol dimethyl ether produces methyl-substituted derivatives at the 1-position .

-

Copper-catalyzed Ullmann-type coupling enables aryl group introduction at the 3-position .

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed to carboxylic acid or transformed into other derivatives:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O, 60°C | 3-Chloro-1-methylpyrazole-5-carboxylic acid | Intermediate for agrochemicals |

| Alkaline hydrolysis | NaOH (20%), 0°C → RT | Sodium salt of carboxylic acid | Pharmaceutical synthesis |

| Transesterification | Ethanol, H₂SO₄ catalyst | Ethyl ester analog | Solubility optimization |

Notable Observation :

Hydrolysis under acidic conditions proceeds with >90% conversion, while alkaline conditions require precise temperature control to avoid decarboxylation .

Oxidation and Reduction Reactions

The pyrazole ring and substituents participate in redox processes:

| Process | Reagents | Outcome |

|---|---|---|

| Oxidation | H₂O₂, HCl, 60°C | 4-Chloro derivative formation via electrophilic chlorination |

| Reduction | NaBH₄, MeOH | Partial reduction of ester to alcohol (limited efficacy) |

| Catalytic hydrogenation | H₂, Pd/C | Ring saturation to pyrazoline (low selectivity) |

Mechanistic Insight :

Oxidation with hydrogen peroxide in dichloroethane selectively introduces chlorine at the 4-position, yielding methyl 3,4-dichloro-1-methyl-1H-pyrazole-5-carboxylate .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reaction Partner | Conditions | Product | Biological Activity |

|---|---|---|---|

| Hydrazines | EtOH, reflux | Pyrazolo[3,4-d]pyrimidines | Kinase inhibition |

| Thioureas | POCl₃, 110°C | Pyrazolo[3,4-e]thiazoles | Antifungal agents |

Synthetic Utility :

Cyclization with thioureas enhances antifungal potency by 3–5× compared to the parent compound.

Cross-Coupling Reactions

Palladium-mediated couplings expand structural diversity:

| Coupling Type | Catalytic System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 55–78% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 60–70% |

Optimization Note :

Electron-deficient aryl boronic acids exhibit higher reactivity in Suzuki couplings due to enhanced transmetalation kinetics.

Stability Under Environmental Conditions

| Factor | Effect |

|---|---|

| pH < 3 | Rapid ester hydrolysis (>80% in 24h) |

| UV light | Degradation to 3-chloro-1-methylpyrazole (t₁/₂ = 48h) |

| Humidity | No significant decomposition at 25°C/60% RH |

Handling Recommendation :

Store under inert atmosphere at –20°C to prevent hydrolytic degradation.

Applications De Recherche Scientifique

Medicinal Chemistry

Overview : MCMPC serves as a key building block in the synthesis of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Key Applications :

- Enzyme Inhibition : MCMPC has been studied for its potential to inhibit specific enzymes, such as D-amino acid oxidase (DAO), which is involved in the oxidative deamination of D-amino acids. This inhibition can reduce the production of reactive oxygen species, potentially protecting cells from oxidative stress.

- Anticancer Activity : In vitro studies have shown that MCMPC can inhibit proliferation in cancer cell lines, such as MDA-MB-231 (breast cancer), by inducing apoptosis through mitochondrial pathways.

Agricultural Chemistry

Overview : The compound is extensively used in developing agrochemicals, particularly herbicides and fungicides.

Key Applications :

- Crop Protection : MCMPC acts as a precursor for creating effective agrochemicals that enhance crop resistance to diseases. It has shown activity against pathogens like rice bacterial leaf blight without direct antimicrobial effects, indicating its role in inducing systemic acquired resistance (SAR) in plants.

Material Science

Overview : MCMPC is explored for its potential in synthesizing advanced materials.

Key Applications :

- Polymer Development : Researchers are investigating MCMPC for creating polymers and coatings that exhibit improved durability and environmental resistance. Its chemical properties make it suitable for applications requiring enhanced performance under stress .

Biochemical Research

Overview : In biochemistry, MCMPC aids in understanding metabolic pathways and enzyme activities.

Key Applications :

- Biochemical Assays : The compound is utilized in assays to study enzyme interactions and metabolic processes, contributing to insights into various biological mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors, anticancer agents | Inhibits DAO; induces apoptosis in cancer cells |

| Agricultural Chemistry | Herbicides and fungicides | Induces SAR; effective against rice bacterial blight |

| Material Science | Polymer synthesis | Develops durable materials with enhanced properties |

| Biochemical Research | Enzyme activity studies | Aids in understanding metabolic pathways |

Case Studies

-

Anticancer Study :

- In vitro experiments demonstrated that MCMPC significantly reduces cell proliferation in breast cancer cells by triggering apoptosis through mitochondrial pathways.

-

Agricultural Efficacy Study :

- Field trials indicated that MCMPC derivatives effectively enhanced the resistance of rice plants against bacterial leaf blight without exhibiting direct antimicrobial activity, thus supporting plant defense mechanisms.

-

Inflammation Model Study :

- Animal model studies showed that treatment with MCMPC resulted in a significant reduction of inflammation markers compared to control groups, indicating its potential therapeutic benefits beyond cancer treatment.

Mécanisme D'action

The mechanism of action of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to exhibit high anti-rice blast activity by inducing resistance in rice plants against bacterial leaf blight. This is achieved through the activation of defense-related genes in the plant .

Comparaison Avec Des Composés Similaires

- Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

- 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Comparison: Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 173841-06-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 174.59 g/mol

- Structure : The compound features a chlorinated pyrazole ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including chlorination and esterification processes. This compound can serve as a building block for more complex heterocyclic compounds used in drug development.

Biological Activities

This compound exhibits several significant biological activities:

- Antifungal Activity : Research indicates that this compound may inhibit specific enzymes involved in fungal metabolism, suggesting potential as an antifungal agent. For instance, it has shown activity against various fungal strains in vitro, making it a candidate for antifungal drug development .

- Anti-inflammatory Properties : The structural features of this compound suggest possible anti-inflammatory effects. It has been investigated for its inhibitory effects on enzymes involved in inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .

- Anticancer Activity : Compounds containing the pyrazole scaffold have been reported to inhibit the growth of several cancer cell types, including lung cancer and breast cancer cells. This compound has shown promising results in preliminary studies evaluating its cytotoxic effects on cancer cell lines .

The mechanism of action involves the interaction of this compound with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes associated with fungal growth and inflammatory responses. This inhibition can disrupt metabolic pathways critical for the survival and proliferation of pathogens or cancer cells .

- Gene Activation : In plant studies, this compound has been shown to activate defense-related genes, enhancing resistance against pathogens like bacterial leaf blight .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antifungal, Anti-inflammatory, Anticancer | Potential candidate for drug development |

| Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate | Antifungal | Enhanced activity due to chlorophenyl group |

| Methyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate | Anticancer | Different electronic properties affecting reactivity |

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives:

- Anticancer Studies : A study demonstrated that derivatives based on the pyrazole structure exhibited significant cytotoxicity against various cancer cell lines, with IC values indicating potent anticancer properties .

- Anti-inflammatory Research : Compounds similar to this compound have been identified as selective COX inhibitors, showcasing their potential in managing inflammation-related conditions .

Propriétés

IUPAC Name |

methyl 5-chloro-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVYKJUTAPFZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736611 | |

| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173841-06-0 | |

| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.